molecular formula C7H10N2O B184722 3,5,6-trimethylpyrazin-2(1H)-one CAS No. 57355-08-5

3,5,6-trimethylpyrazin-2(1H)-one

Cat. No. B184722
CAS RN: 57355-08-5
M. Wt: 138.17 g/mol
InChI Key: XOHWPXVKBZHLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “3,5,6-trimethylpyrazin-2(1H)-one” is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of “3,5,6-trimethylpyrazin-2(1H)-one” is not clearly defined in the available resources .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving "3,5,6-trimethylpyrazin-2(1H)-one" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5,6-trimethylpyrazin-2(1H)-one” are not clearly defined in the available resources .

Scientific Research Applications

Novel Drug Development

Research on triazole and pyrazine derivatives highlights their importance in developing new drugs with diverse biological activities. These compounds are studied extensively for their potential in treating a variety of diseases due to their structural versatility and range of biological activities. For instance, triazole derivatives have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, which may extend to pyrazine derivatives like 3,5,6-trimethylpyrazin-2(1H)-one (Ferreira et al., 2013). Such compounds are valuable in drug discovery for their potential to address new diseases and combat drug-resistant strains of bacteria and viruses.

Antioxidant Activity Evaluation

The methodology for determining antioxidant activity is crucial for identifying compounds that can mitigate oxidative stress, a factor in various chronic diseases. Pyrazine derivatives, known for their potential antioxidant properties, can be analyzed using several assays, such as ORAC, HORAC, and DPPH tests, to evaluate their efficacy in scavenging free radicals (Munteanu & Apetrei, 2021). Understanding these properties in related compounds can guide the investigation into 3,5,6-trimethylpyrazin-2(1H)-one's potential as an antioxidant.

Chemotherapy and Neuroprotective Agents

The development of chemotherapy agents and neuroprotective drugs is another area where pyrazine derivatives demonstrate significant promise. These compounds are part of a broader search for treatments that offer both efficacy against cancer cells and protection for neurological health. Studies on related compounds have shown potential in creating therapies with fewer side effects and improved patient outcomes, suggesting a similar potential for 3,5,6-trimethylpyrazin-2(1H)-one in these areas (Newman-Tancredi & Kleven, 2011).

Safety And Hazards

There is limited information available on the safety and hazards associated with "3,5,6-trimethylpyrazin-2(1H)-one" .

Future Directions

The future directions for research on “3,5,6-trimethylpyrazin-2(1H)-one” are not clearly defined in the available resources .

properties

IUPAC Name

3,5,6-trimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWPXVKBZHLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356174
Record name 3,5,6-Trimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-trimethylpyrazin-2(1H)-one

CAS RN

57355-08-5
Record name 3,5,6-Trimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trimethyl-1,2-dihydropyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.